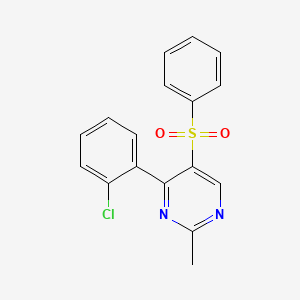
(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid, also known as 3-methoxy-2,6-dimethyl-2-propenoic acid, is a naturally occurring organic compound belonging to the class of organic compounds known as fatty acids. It is found in a variety of plant species, including rosemary, oregano, and garlic. It has been studied extensively for its potential medicinal applications, including as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, it has been studied for its potential to modulate the activity of enzymes involved in the metabolism of fatty acids, and for its potential to reduce the risk of cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Structural Investigations and Quantum Chemical Calculations
A compound closely related to (2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid was characterized through X-ray crystallography, spectroscopy, and quantum chemical calculations. This study highlighted the stabilization forces due to methoxy substitution and analyzed vibrational modes and ligand-to-ligand charge transfer, showcasing the compound's potential in material science and quantum chemistry applications (Venkatesan et al., 2016).
Hydrogen-bonded Network Structures
In research focusing on a structurally similar compound, molecules were linked into a chain of rings via hydrogen bonds and weak intermolecular interactions, resulting in a three-dimensional network structure. Such findings are crucial for understanding the compound's potential in designing new materials with specific molecular architectures (Yang et al., 2006).
Photoremovable Protecting Groups for Carboxylic Acids
Research on 2,5-dimethylphenacyl esters, which share structural similarities with the compound , has demonstrated their use as photoremovable protecting groups for carboxylic acids. This application is essential in organic synthesis and biochemistry, particularly for developing "caged compounds" that can be activated by light (Zabadal et al., 2001).
Methoxycarbonylation and Catalysis
A study on the methoxycarbonylation of alkynes catalyzed by palladium complexes has implications for the synthesis of unsaturated esters or α,ω-diesters. This research provides insights into the compound's role in catalysis and organic synthesis, potentially leading to novel methodologies for producing important chemical intermediates (Magro et al., 2010).
Synthesis and Reaction Studies
Another study involved the synthesis of a derivative compound and its reactions, leading to various intermediates and final products. Such research underscores the compound's versatility in synthetic chemistry, offering pathways to new molecules and potential applications in material science or drug development (Pimenova et al., 2003).
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-6-10(15-3)7-9(2)11(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRABHSBVXYCVLT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC(=O)O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C/C(=O)O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

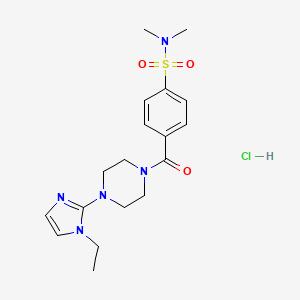

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)
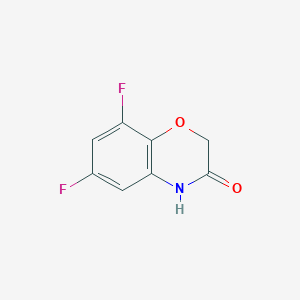
![[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2931421.png)
![1-Adamantyl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2931422.png)
![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)
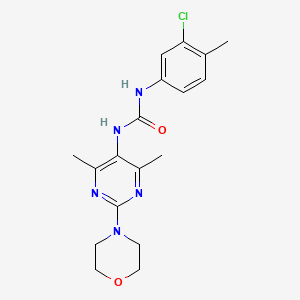

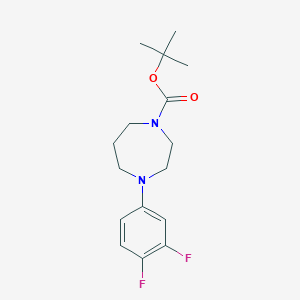
![Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)

![7-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931438.png)
